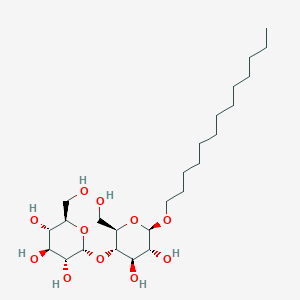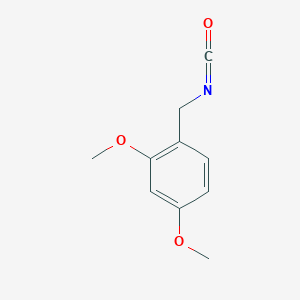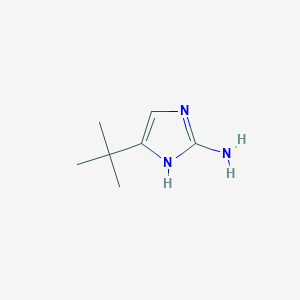
4-Tert-butyl-1H-imidazol-2-amine
Vue d'ensemble
Description
- 4-Tert-butyl-1H-imidazol-2-amine is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds. It is also known as 1,3-diazole .
- It is amphoteric, showing both acidic and basic properties.
- Imidazole is a white or colorless solid, highly soluble in water and other polar solvents.
- It plays a crucial role in natural products such as histidine, purine, histamine, and DNA-based structures.
Synthesis Analysis
- Recent advances in the synthesis of imidazoles have focused on regiocontrolled methods for constructing substituted imidazoles.
- These heterocycles are essential components in functional molecules used in various applications.
Molecular Structure Analysis
- The imidazole ring consists of two nitrogen atoms, one of which bears a hydrogen atom (pyrrole type nitrogen).
- The positive charge on either nitrogen atom results in two equivalent tautomeric forms.
Chemical Reactions Analysis
- The synthesis of imidazoles involves various bond disconnections, leading to functional group compatibility and substitution patterns around the ring.
- Reaction mechanisms and limitations are also considered.
Physical And Chemical Properties Analysis
- Boiling point : Predicted to be 497.1±38.0°C.
- Density : Predicted to be 1.184±0.06 g/cm³.
- pKa : Predicted to be 11.83±0.10.
Applications De Recherche Scientifique
-
- Imidazole compounds are used as secondary standards in pharmaceutical applications . They are suitable for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
-
Synthesis of Functional Molecules
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles often involves the formation of both the N 1 –C 5 and N 3 –C 4 bonds in a single operation . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
-
Functional Materials and Catalysis
- Imidazoles are utilized in the development of functional materials and in catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
-
Pharmaceutical Secondary Standard
- Imidazole compounds are used as secondary standards in pharmaceutical applications . They are suitable for use in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
Safety And Hazards
- Hazard Statements : H314 (causes severe skin burns and eye damage).
- Precautionary Statements : P280, P305+P351+P338, P310.
- Storage : Inert atmosphere, room temperature.
Orientations Futures
- Further research on novel synthetic methods for imidazoles.
- Exploration of their diverse biological activities and potential drug development.
Propriétés
IUPAC Name |
5-tert-butyl-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIQADNVKFMQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435559 | |
| Record name | 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-1H-imidazol-2-amine | |
CAS RN |
82560-19-8 | |
| Record name | 5-(1,1-Dimethylethyl)-1H-imidazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82560-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


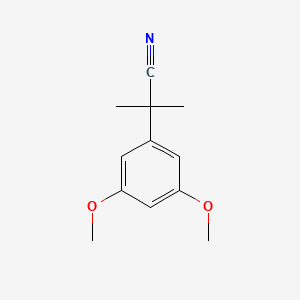
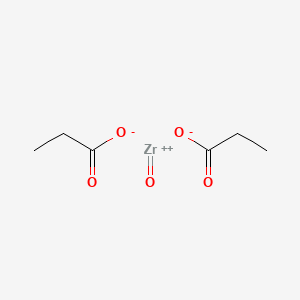
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioyl-hydroxyamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1600219.png)


